Cas no 1823321-35-2 (3-Pyridineethanol, 5-bromo-2-fluoro-)
3-Pyridineethanol, 5-bromo-2-fluoro- Chemical and Physical Properties
Names and Identifiers
-
- 3-Pyridineethanol, 5-bromo-2-fluoro-
- 2-(5-bromo-2-fluoropyridin-3-yl)ethan-1-ol
- 1823321-35-2
- SCHEMBL15923198
- EN300-1910710
-
- Inchi: 1S/C7H7BrFNO/c8-6-3-5(1-2-11)7(9)10-4-6/h3-4,11H,1-2H2
- InChI Key: BYQHASNWSQBPCX-UHFFFAOYSA-N
- SMILES: C1(F)=NC=C(Br)C=C1CCO
Computed Properties
- Exact Mass: 218.96950g/mol
- Monoisotopic Mass: 218.96950g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 125
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 33.1Ų
Experimental Properties
- Density: 1.649±0.06 g/cm3(Predicted)
- Boiling Point: 298.5±35.0 °C(Predicted)
- pka: 14.15±0.10(Predicted)
3-Pyridineethanol, 5-bromo-2-fluoro- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1910710-0.05g |
2-(5-bromo-2-fluoropyridin-3-yl)ethan-1-ol |
1823321-35-2 | 0.05g |
$924.0 | 2023-09-17 | ||
| Enamine | EN300-1910710-0.1g |
2-(5-bromo-2-fluoropyridin-3-yl)ethan-1-ol |
1823321-35-2 | 0.1g |
$968.0 | 2023-09-17 | ||
| Enamine | EN300-1910710-0.25g |
2-(5-bromo-2-fluoropyridin-3-yl)ethan-1-ol |
1823321-35-2 | 0.25g |
$1012.0 | 2023-09-17 | ||
| Enamine | EN300-1910710-0.5g |
2-(5-bromo-2-fluoropyridin-3-yl)ethan-1-ol |
1823321-35-2 | 0.5g |
$1056.0 | 2023-09-17 | ||
| Enamine | EN300-1910710-1.0g |
2-(5-bromo-2-fluoropyridin-3-yl)ethan-1-ol |
1823321-35-2 | 1g |
$1100.0 | 2023-06-02 | ||
| Enamine | EN300-1910710-2.5g |
2-(5-bromo-2-fluoropyridin-3-yl)ethan-1-ol |
1823321-35-2 | 2.5g |
$2155.0 | 2023-09-17 | ||
| Enamine | EN300-1910710-5.0g |
2-(5-bromo-2-fluoropyridin-3-yl)ethan-1-ol |
1823321-35-2 | 5g |
$3189.0 | 2023-06-02 | ||
| Enamine | EN300-1910710-10.0g |
2-(5-bromo-2-fluoropyridin-3-yl)ethan-1-ol |
1823321-35-2 | 10g |
$4729.0 | 2023-06-02 | ||
| Enamine | EN300-1910710-1g |
2-(5-bromo-2-fluoropyridin-3-yl)ethan-1-ol |
1823321-35-2 | 1g |
$1100.0 | 2023-09-17 | ||
| Enamine | EN300-1910710-5g |
2-(5-bromo-2-fluoropyridin-3-yl)ethan-1-ol |
1823321-35-2 | 5g |
$3189.0 | 2023-09-17 |
3-Pyridineethanol, 5-bromo-2-fluoro- Related Literature
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Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
-
Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
-
Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
Additional information on 3-Pyridineethanol, 5-bromo-2-fluoro-
Exploring the Properties and Applications of 3-Pyridineethanol, 5-bromo-2-fluoro- (CAS No. 1823321-35-2)
In the rapidly evolving field of pharmaceutical and agrochemical research, 3-Pyridineethanol, 5-bromo-2-fluoro- (CAS No. 1823321-35-2) has garnered significant attention due to its unique structural features and versatile applications. This compound, characterized by its pyridine core substituted with bromo and fluoro groups, is a key intermediate in the synthesis of bioactive molecules. Researchers are increasingly focusing on halogenated pyridine derivatives like 5-bromo-2-fluoro-3-pyridineethanol for their potential in drug discovery, particularly in targeting neurological and inflammatory pathways.
The growing interest in CAS 1823321-35-2 aligns with broader trends in green chemistry and sustainable synthesis. As environmental concerns drive demand for eco-friendly processes, this compound's role in catalytic reactions and its potential for low-waste production are being actively investigated. Recent studies highlight its utility in cross-coupling reactions, a hot topic in organic chemistry forums and academic searches. The presence of both bromine and fluorine atoms makes it a valuable building block for structure-activity relationship (SAR) studies, a frequently searched term among medicinal chemists.
From a technical perspective, 3-Pyridineethanol, 5-bromo-2-fluoro- exhibits remarkable stability under various reaction conditions, making it suitable for high-throughput screening applications. Its molecular weight (220.03 g/mol) and solubility profile have been optimized for use in automated synthesis platforms, addressing a common pain point in combinatorial chemistry. The compound's logP value and hydrogen bonding capacity—frequently queried parameters in drug design databases—suggest good membrane permeability, a crucial factor in bioavailability optimization studies.
The analytical characterization of CAS 1823321-35-2 typically involves advanced techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) and NMR spectroscopy, both trending topics in analytical chemistry circles. Recent publications demonstrate its clean spectral signatures with distinct proton environments, facilitating quality control in GMP-compliant manufacturing. These attributes answer common search queries about compound purity verification methods and structural elucidation workflows.
In material science applications, the electron-withdrawing properties of the 5-bromo-2-fluoro substitution pattern make this compound interesting for organic electronic materials development. This connects with growing market interest in OLED precursors and conductive polymers, as evidenced by rising search volumes for these terms. The compound's potential in creating metal-organic frameworks (MOFs) is another active research area, particularly for gas storage applications.
Regulatory aspects of 3-Pyridineethanol derivatives frequently appear in industry discussions, with particular focus on REACH compliance and patent landscapes. The specific substitution pattern in 5-bromo-2-fluoro-3-pyridineethanol offers intellectual property advantages, a concern frequently voiced in pharmaceutical patent searches. Stability studies under various pH conditions—a common query in formulation research—show promising results for this compound's shelf life in diverse environments.
Looking forward, the demand for halogenated pyridine building blocks like CAS 1823321-35-2 is expected to grow in parallel with advancements in targeted drug delivery systems and precision agriculture. Its compatibility with click chemistry approaches and bioconjugation techniques positions it well for next-generation therapeutic development. These applications respond to trending searches about modular synthesis and multifunctional scaffolds in chemical research databases.
For researchers sourcing 3-Pyridineethanol, 5-bromo-2-fluoro-, important considerations include supplier reliability and batch-to-batch consistency—topics that dominate quality assurance discussions. The compound's handling typically requires standard laboratory precautions, with particular attention to moisture-sensitive storage conditions, a practical concern frequently searched by first-time users. Technical data sheets should be consulted for specific spectral references and handling guidelines.
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